2-(Cyclopropylmethoxy)-5-propylbenzaldehyde

Description

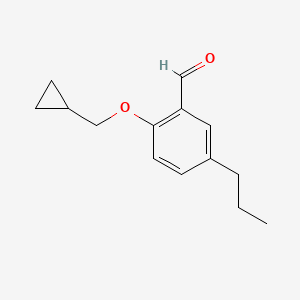

2-(Cyclopropylmethoxy)-5-propylbenzaldehyde (CAS 883525-90-4) is an aromatic aldehyde derivative with the molecular formula C₁₄H₁₆O₂ and a molecular weight of 216.28 g/mol . Its structure features a benzaldehyde core substituted with a cyclopropylmethoxy group at the 2-position and a propyl (isopropyl) group at the 5-position (Figure 1). The cyclopropylmethoxy moiety consists of a methylene bridge linking a cyclopropane ring to an oxygen atom, conferring unique steric and electronic properties.

The aldehyde functional group makes it a versatile intermediate for further derivatization in medicinal chemistry or materials science.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-propylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-3-11-6-7-14(13(8-11)9-15)16-10-12-4-5-12/h6-9,12H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWJDAGQTDJXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OCC2CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-propylbenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

Introduction of Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and a suitable leaving group on the benzaldehyde derivative.

Introduction of Propyl Group: The propyl group can be introduced through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for 2-(Cyclopropylmethoxy)-5-propylbenzaldehyde would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-propylbenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: 2-(Cyclopropylmethoxy)-5-propylbenzoic acid.

Reduction: 2-(Cyclopropylmethoxy)-5-propylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-propylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-propylbenzaldehyde involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The exact molecular pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-(Cyclopropylmethoxy)-5-propylbenzaldehyde and related compounds:

Key Observations:

- Aldehyde vs. Heterocyclic Moieties : The target compound’s aldehyde group distinguishes it from analogs like the oxadiazole derivative , which contains a nitrogen-rich heterocycle. Aldehydes are reactive toward nucleophiles (e.g., amines, hydrazines), enabling applications in Schiff base formation or condensation reactions.

- Substituent Effects : The cyclopropylmethoxy group in the target compound offers greater steric bulk compared to methoxy or ethoxy groups (e.g., in 5-isopropyl-2,4-dimethoxybenzaldehyde ). This bulk may enhance metabolic stability by hindering enzymatic degradation, a trait exploited in drug design (e.g., roflumilast, a PDE4 inhibitor with cyclopropylmethoxy groups ).

Biological Activity

2-(Cyclopropylmethoxy)-5-propylbenzaldehyde is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure

The structure of 2-(Cyclopropylmethoxy)-5-propylbenzaldehyde can be represented as follows:

Where:

- Cyclopropyl group contributes to its unique properties.

- Methoxy and propyl groups influence its solubility and interaction with biological targets.

The biological activity of 2-(Cyclopropylmethoxy)-5-propylbenzaldehyde is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Binding : It exhibits affinity for certain receptors, potentially modulating signaling pathways that are critical for various physiological processes.

Antioxidant Activity

Research indicates that 2-(Cyclopropylmethoxy)-5-propylbenzaldehyde possesses significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential application in treating inflammatory conditions.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of 2-(Cyclopropylmethoxy)-5-propylbenzaldehyde using various assays (DPPH, ABTS). The results indicated a strong scavenging ability comparable to established antioxidants.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with 2-(Cyclopropylmethoxy)-5-propylbenzaldehyde resulted in a significant reduction in cell viability, with IC50 values ranging from 15 to 20 µM.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 18 |

| MCF-7 | 15 |

Study 3: Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound reduced paw edema significantly compared to the control group, indicating its potential therapeutic effect in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.